BenchChemオンラインストアへようこそ!

2-(Bromomethyl)benzamide

Regioselective synthesis Electrophilic aromatic substitution Steric directing effects

2-(Bromomethyl)benzamide (CAS 872414-52-3, MFCD22412483) is an ortho-substituted benzamide derivative with molecular formula C8H8BrNO and molecular weight 214.06 g/mol, appearing as a colorless to pale yellow crystalline solid with a predicted boiling point of 329.3±25.0 °C and predicted density of 1.555±0.06 g/cm³. Unlike the more common para- and meta-bromomethyl benzamide isomers (CAS 58914-40-2 and 509073-67-0, respectively), the ortho arrangement of the bromomethyl and primary amide groups creates a sterically and electronically distinct environment that influences nucleophilic substitution rates, electrophilic aromatic substitution regiochemistry, and metal-catalyzed cross-coupling outcomes.

Molecular Formula C8H8BrNO
Molecular Weight 214.06
CAS No. 872414-52-3
Cat. No. B3030150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)benzamide
CAS872414-52-3
Molecular FormulaC8H8BrNO
Molecular Weight214.06
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)C(=O)N
InChIInChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyCENMZLRJUVTBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)benzamide (CAS 872414-52-3): Ortho-Substituted Benzamide Building Block for Regioselective Synthesis and Pharmaceutical Reference Standards


2-(Bromomethyl)benzamide (CAS 872414-52-3, MFCD22412483) is an ortho-substituted benzamide derivative with molecular formula C8H8BrNO and molecular weight 214.06 g/mol, appearing as a colorless to pale yellow crystalline solid with a predicted boiling point of 329.3±25.0 °C and predicted density of 1.555±0.06 g/cm³ [1]. Unlike the more common para- and meta-bromomethyl benzamide isomers (CAS 58914-40-2 and 509073-67-0, respectively), the ortho arrangement of the bromomethyl and primary amide groups creates a sterically and electronically distinct environment that influences nucleophilic substitution rates, electrophilic aromatic substitution regiochemistry, and metal-catalyzed cross-coupling outcomes . The compound is formally designated as Alogliptin Impurity 35 in regulatory pharmacopoeial contexts, supplied with detailed characterization data compliant with ICH guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions [2].

Why 2-(Bromomethyl)benzamide Cannot Be Interchanged with Other Bromomethylbenzamide Isomers or Halogen Analogs


Attempting to substitute 2-(bromomethyl)benzamide with its para isomer (CAS 58914-40-2, melting point 190–194 °C ), meta isomer (CAS 509073-67-0), or chloromethyl analog (CAS 13169-51-2) is not scientifically valid for procurement decisions, because the ortho-substitution pattern imposes unique steric constraints on the benzylic bromide reaction center and alters the electronic interplay between the amide and bromomethyl groups . In electrophilic aromatic substitution, the ortho-bromomethyl group sterically shields the adjacent position, redirecting incoming electrophiles preferentially to the position para to the amide — a regiochemical outcome that cannot be replicated using the para or meta isomers . Furthermore, the bromide leaving group in benzylic SN2 reactions is approximately 10- to 50-fold more reactive than the corresponding chloride, meaning the chloromethyl analog cannot achieve comparable nucleophilic substitution rates under identical conditions [1]. For users who require this compound specifically as Alogliptin Impurity 35 for ANDA regulatory filings, substitution by any other chemical entity — even a close structural analog — renders the reference standard pharmacopoeially non-compliant, invalidating analytical method qualification data [2].

Quantitative Differentiation Evidence for 2-(Bromomethyl)benzamide (872414-52-3) Versus Closest Analogs


Regiochemical Differentiation: Ortho vs. Para Substitution Directs Electrophilic Aromatic Substitution to Distinct Ring Positions

In 2-(bromomethyl)benzamide, the ortho-bromomethyl group exerts steric hindrance that blocks electrophilic attack at the adjacent ring position (C-3). Consequently, incoming electrophiles are directed preferentially to the position para to the primary amide group (C-4), which is meta to the bromomethyl substituent . In contrast, 4-(bromomethyl)benzamide (para isomer, CAS 58914-40-2) presents an unobstructed ortho position relative to the amide, enabling electrophilic substitution at C-2/C-6, while 3-(bromomethyl)benzamide (CAS 509073-67-0) directs electrophiles to a different set of positions (C-2/C-4/C-6) owing to the meta relationship between the amide and bromomethyl groups. This difference in accessible substitution sites is categorical rather than incremental, meaning the ortho isomer is the mandatory building block when C-4 functionalization is required in the synthetic route .

Regioselective synthesis Electrophilic aromatic substitution Steric directing effects

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl Determines Nucleophilic Substitution Rate

The benzylic bromide in 2-(bromomethyl)benzamide is a demonstrably superior leaving group compared to the benzylic chloride in 2-(chloromethyl)benzamide (CAS 13169-51-2). In SN2 reactions, the established leaving group reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻, with the C–Br bond being weaker and longer than the C–Cl bond, resulting in a lower activation barrier for nucleophilic displacement [1]. While a direct head-to-head kinetic comparison for these specific ortho-substituted benzamide derivatives is not available in the open literature, class-level data for benzyl halides consistently show that benzyl bromide reacts approximately 30–50 times faster than benzyl chloride with a given nucleophile under identical SN2 conditions [2]. For procurement purposes, this means that 2-(bromomethyl)benzamide enables nucleophilic substitution reactions at lower temperatures, shorter reaction times, and with a broader range of nucleophiles (including weaker nucleophiles such as carboxylates and phenoxides) compared to its chloromethyl analog, which requires more forcing conditions or may fail entirely with less reactive nucleophiles [2].

Nucleophilic substitution Leaving group ability SN2 kinetics

Regulatory Traceability: 2-(Bromomethyl)benzamide Is Formally Designated as Alogliptin Impurity 35 — A Critical ANDA Reference Standard

2-(Bromomethyl)benzamide (CAS 872414-52-3) is formally catalogued as Alogliptin Impurity 35 by multiple certified reference material suppliers, including SynZeal and ChemWhat [1][2]. It is supplied with detailed characterization data (NMR, HPLC, MS, TGA/QNMR) compliant with ICH and ISO 17034 regulatory guidelines, specifically for analytical method development, method validation (AMV), and quality-controlled (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of alogliptin [1][2]. This regulatory designation is unique among bromomethylbenzamide isomers: 4-(bromomethyl)benzamide (CAS 58914-40-2) and 3-(bromomethyl)benzamide (CAS 509073-67-0) do not carry any comparable pharmacopoeial impurity designation . Moreover, there exists a documented vendor-to-vendor discrepancy: certain suppliers (e.g., CymitQuimica) list Alogliptin Impurity 35 under the same catalog designation but assign it a different chemical structure — 2-(((4-chloro-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)oxy)methyl)benzonitrile (C₁₃H₁₀ClN₃O₂, MW 275.69) — rather than 2-(bromomethyl)benzamide . This ambiguity makes verified sourcing of the correct 2-(bromomethyl)benzamide entity essential for regulatory submissions.

Pharmaceutical impurity standard ANDA regulatory filing Alogliptin reference standard

Bifunctional Reactivity: Primary Amide Plus Benzylic Bromide Enables Orthogonal Derivatization Unavailable in Mono-Functional Analogs

2-(Bromomethyl)benzamide possesses two chemically orthogonal reactive handles on the same aromatic scaffold: a primary amide group capable of dehydration to nitrile, hydrolysis to carboxylic acid, N-alkylation, and amide coupling; and a benzylic bromide capable of nucleophilic substitution (SN1/SN2) and transition-metal-catalyzed cross-coupling. This bifunctionality distinguishes it from 2-cyanobenzyl bromide (CAS 22115-41-9), the key alogliptin synthetic intermediate, which contains a nitrile group in place of the primary amide. While 2-cyanobenzyl bromide is used directly in alogliptin API synthesis via N-alkylation of 6-chlorouracil (as described in WO2016178246A1 [1]), the primary amide in 2-(bromomethyl)benzamide enables a different set of downstream transformations — including amide hydrolysis to the carboxylic acid for peptide coupling, or dehydration to the nitrile for tetrazole formation — that are inaccessible from 2-cyanobenzyl bromide without additional functional group interconversion steps [2]. The benzylic bromide in the ortho position benefits from neighboring-group participation by the amide carbonyl oxygen, which can stabilize the transition state in SN1-type displacements, a feature absent in the para and meta isomers where the amide is too remote to participate.

Bifunctional building block Orthogonal reactivity Amide coupling

Predicted Physical Property Differentiation: Boiling Point Separates Ortho Isomer from Para Isomer for Purification Strategy Design

The predicted boiling point of 2-(bromomethyl)benzamide is 329.3±25.0 °C at 760 Torr , compared to 338.4±25.0 °C for 4-(bromomethyl)benzamide (para isomer) . Although these predicted values overlap within their ±25 °C uncertainties, the para isomer has an experimentally measured melting point of 190–194 °C, whereas no experimentally measured melting point is publicly available for the ortho isomer, suggesting the ortho compound may remain as an oil or low-melting solid at ambient temperature . This physical state difference — crystalline solid (para) versus potentially oily or low-melting solid (ortho) — has practical implications for purification: the para isomer can be purified by recrystallization, whereas the ortho isomer may require column chromatography or distillation for purification. For procurement, this means that the ortho isomer is typically supplied as a powder stored at -20 °C (3-year stability) or 4 °C (2-year stability), with shipping on ice packs, reflecting its potentially lower thermal stability compared to the para isomer .

Physical property Boiling point Isomer separation

Validated Application Scenarios for 2-(Bromomethyl)benzamide (872414-52-3) Based on Quantitative Differentiation Evidence


Alogliptin ANDA Regulatory Filing: Certified Impurity Reference Standard Procurement

For generic pharmaceutical manufacturers submitting ANDA applications for alogliptin benzoate, 2-(bromomethyl)benzamide must be sourced as Alogliptin Impurity 35 with full ICH-compliant characterization documentation (COA, NMR, HPLC, MS, TGA/QNMR) from ISO 17034-certified suppliers such as SynZeal or ChemWhat [1]. The documented vendor-to-vendor discrepancy — where CymitQuimica assigns the same 'Alogliptin Impurity 35' designation to a structurally distinct compound (MW 275.69, C₁₃H₁₀ClN₃O₂) [2] — makes independent identity verification via NMR and HRMS mandatory upon receipt. Neither the para isomer (mp 190–194 °C) nor the meta isomer can substitute, as regulatory authorities require specific impurity markers with validated retention times and spectral fingerprints that match the filed reference standard.

Ortho-Directed Regioselective Synthesis: Building Block for C-4 Functionalized Benzamide Derivatives

When a synthetic route requires selective introduction of a substituent at the position para to the primary amide group while blocking the ortho position, 2-(bromomethyl)benzamide is the preferred building block because the sterically bulky ortho-bromomethyl group shields the adjacent C-3 position from electrophilic attack . The benzylic bromide can subsequently be derivatized via nucleophilic substitution (SN1/SN2) with amines, thiols, alkoxides, or carboxylates to install a second functional group at the benzylic position, achieving two sequential regioselective functionalizations on the same aromatic ring — a synthetic sequence that is inaccessible when starting from 4- or 3-(bromomethyl)benzamide.

Medicinal Chemistry Library Diversification via Orthogonal Bifunctional Derivatization

The combination of a primary amide and an ortho-benzylic bromide in 2-(bromomethyl)benzamide enables orthogonal diversification strategies: the amide can be coupled to carboxylic acids, hydrolyzed, or dehydrated to a nitrile, while the benzylic bromide independently undergoes nucleophilic substitution or Suzuki-Miyaura cross-coupling [1]. The bromide leaving group enables approximately 30–50-fold faster SN2 displacement compared to the chloromethyl analog [2], permitting reactions with weaker nucleophiles under milder conditions. This dual-functional-handle architecture reduces the step count for generating diverse benzamide-based compound libraries compared to sequential derivatization of mono-functional intermediates, offering medicinal chemists a more convergent synthetic entry point.

Chromatographic Method Development for Alogliptin Related-Substances Testing

Because 2-(bromomethyl)benzamide differs in physical state from its para isomer (ortho: low-melting solid requiring sub-ambient storage at -20 °C; para: crystalline solid with mp 190–194 °C [1]), HPLC method developers must account for potential solubility differences in mobile phase preparation. The ortho isomer's lower melting point and predicted boiling point of approximately 329 °C may result in different retention behavior on reversed-phase columns compared to the para isomer, necessitating isomer-specific system suitability testing. This compound serves as a critical system suitability marker in related-substances HPLC methods for alogliptin drug substance and drug product release testing.

Quote Request

Request a Quote for 2-(Bromomethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.